1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

Catalog No.
S14682344
CAS No.
M.F
C10H13FN2O5
M. Wt
260.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMeth...

Product Name

1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxyMethyl)-3-Methyltetrahydrofuran-2-yl)pyriMidine-2,4(1H,3H)-dione

IUPAC Name

1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7+,8+,10+/m0/s1

InChI Key

ARKKGZQTGXJVKW-LJHRJBCISA-N

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Isomeric SMILES

C[C@]1([C@@H]([C@@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound notable for its unique structural features. This compound consists of a pyrimidine ring fused with a tetrahydrofuran moiety, which is further substituted with fluorine, hydroxyl, and hydroxymethyl groups. The stereochemistry of the tetrahydrofuran ring plays a critical role in its chemical behavior and biological activity. The presence of these functional groups imparts distinct chemical properties that make it a subject of interest in various fields of research, particularly in medicinal chemistry and biochemistry.

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to produce different alcohol derivatives.
  • Substitution: The fluorine atom can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate.
  • Reducing agents: Like sodium borohydride.
  • Nucleophiles: For substitution reactions.

The reaction conditions vary based on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products from these reactions include various derivatives such as fluorinated alcohols, ketones, and substituted pyrimidine diones.

1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant biological activity. It has been investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. Additionally, its unique structural features suggest potential therapeutic properties that may include antiviral and anticancer activities. The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors, modulating their activity and influencing various biological pathways.

The synthesis of this compound typically involves multiple steps:

  • Formation of Tetrahydrofuran Intermediate: The synthesis begins with the preparation of the tetrahydrofuran derivative.
  • Fluorination: This step introduces the fluorine atom into the structure.
  • Coupling with Pyrimidine Dione Precursor: The final step involves coupling the tetrahydrofuran derivative with a pyrimidine dione precursor.

Industrial production may utilize advanced techniques such as continuous flow reactors and optimized purification methods like chromatography to enhance yield and purity .

This compound has diverse applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Used to study enzyme interactions and metabolic pathways.
  • Medicine: Explored for potential therapeutic applications due to its unique structural features and biological activity.
  • Industry: Utilized in developing new materials and chemical processes.

Research on interaction studies involving 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has shown its potential in modulating enzyme activity. These studies help elucidate the compound's role in various biochemical pathways and its potential as a therapeutic agent. Understanding these interactions is crucial for developing drugs targeting specific biological mechanisms.

Several compounds share structural similarities with 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione:

Compound NameStructural FeaturesUnique Aspects
1-(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dioneSimilar pyrimidine-tetrahydrofuran structureDifferent stereochemistry affecting biological activity
1-(3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dioneContains tetrahydrofuran ringLacks additional hydroxyl substitution
1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dioneSimilar functional groupsDifferent stereochemical configuration

The uniqueness of 1-((2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and stereochemistry that enhances its stability and biological activity compared to its analogs .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

260.08084968 g/mol

Monoisotopic Mass

260.08084968 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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